molecular formula C12H13NO B172847 2-Naphthalenol, 8-(2-aminoethyl)- CAS No. 148018-62-6

2-Naphthalenol, 8-(2-aminoethyl)-

Cat. No. B172847
M. Wt: 187.24 g/mol
InChI Key: ZXZAVAINGDXZPV-UHFFFAOYSA-N
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Description

2-Naphthalenol, 8-(2-aminoethyl)- , also known as β-naphthol , is a fluorescent colorless (or occasionally yellow) crystalline solid with the chemical formula C10H7OH . It is an isomer of 1-naphthol , differing by the location of the hydroxyl group on the naphthalene ring. The naphthols are naphthalene homologues of phenol but are more reactive. Both isomers are soluble in simple alcohols, ethers, and chloroform .


Synthesis Analysis

  • Neutralization of the product with acid yields 2-naphthol .

Additionally, 2-naphthol can be produced using a method analogous to the cumene process .


Molecular Structure Analysis

The molecular formula of 2-naphthol is C10H8O , and its molar mass is approximately 144.17 g/mol . It has a melting point range of 121 to 123°C and a boiling point of 285°C . The compound appears as a colorless crystalline solid .


Chemical Reactions Analysis

Some reactions of 2-naphthol can be explained by its tautomerism, which produces a small amount of the keto tautomer. Notably, 2-naphthol serves as an intermediate in the production of various dyes and other compounds. For instance, several Sudan dyes are derived from 2-naphthol by coupling with diazonium salts .


Physical And Chemical Properties Analysis

  • Hazards : Harmful when inhaled or swallowed; dangerous to the environment, especially aquatic organisms

Scientific Research Applications

Toxicological Studies

Research has explored the toxicological effects of naphthalene, a component related to 2-Naphthalenol, 8-(2-aminoethyl)-, on insects like Tribolium castaneum. Studies have assessed mortality rates and examined changes in gene expression related to oxidative stress, metabolism, reproduction, metamorphosis, and neurotransmission after exposure to naphthalene and benzene. These findings provide insights into the possible biological impacts of naphthalene and related compounds (Pájaro-Castro et al., 2017).

Medicinal Chemistry

Naphthalimide compounds, closely related to 2-Naphthalenol, 8-(2-aminoethyl)-, are important nitrogen-containing aromatic heterocycles. They have shown potential in medicinal applications, interacting with various biological entities like DNAs, enzymes, and receptors. These interactions, primarily noncovalent, enable naphthalimide derivatives to serve in anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antidepressant applications. Furthermore, they have utility in diagnostics and as pathologic probes and cell imaging agents (Gong et al., 2016).

Biochemical Interaction Studies

Studies have detailed the interaction of naphthalene metabolites with proteins and peptides, providing an understanding of covalent adduct formation. This research is critical for understanding the biological implications of exposure to naphthalene and its derivatives, as it helps in determining specific sites of adduction and amino acid targets. Such insights are invaluable for assessing the potential health risks associated with exposure to these compounds (Pham et al., 2012).

properties

IUPAC Name

8-(2-aminoethyl)naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c13-7-6-10-3-1-2-9-4-5-11(14)8-12(9)10/h1-5,8,14H,6-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZAVAINGDXZPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)O)C(=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Naphthalenol, 8-(2-aminoethyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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